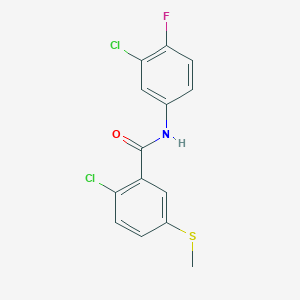![molecular formula C18H19N3OS B5753281 1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, and a thiourea group, which is known for its ability to form strong hydrogen bonds and interact with various biological targets .
Preparation Methods
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea typically involves the reaction of an indole derivative with a thiourea derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The resulting indole derivative can then be reacted with a thiourea derivative under appropriate conditions to form the desired compound . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but can include oxidized or reduced derivatives of the original compound, as well as substituted products where the thiourea or indole moieties have been modified .
Scientific Research Applications
In chemistry, it has been used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent . In medicine, it has been explored for its potential therapeutic applications, including as a treatment for various diseases and conditions . In industry, it has been used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea involves its interaction with various molecular targets and pathways. The indole moiety can interact with various receptors and enzymes in the body, while the thiourea group can form strong hydrogen bonds with biological targets . These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes . The specific molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea can be compared with other similar compounds, such as other indole derivatives and thiourea derivatives. Similar compounds include 1-[2-(1H-indol-3-yl)ethyl]thiourea and 3-(3-methoxyphenyl)thiourea . These compounds share similar structural features and may exhibit similar biological activities, but can also have unique properties and applications depending on the specific substituents and functional groups present . The uniqueness of this compound lies in its combination of the indole and thiourea moieties, which can lead to unique interactions with biological targets and distinct biological effects .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-15-6-4-5-14(11-15)21-18(23)19-10-9-13-12-20-17-8-3-2-7-16(13)17/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWWJDPDZOYRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
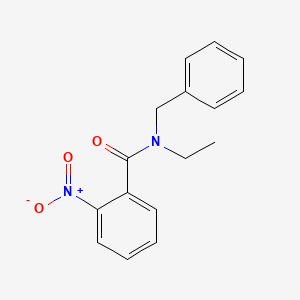
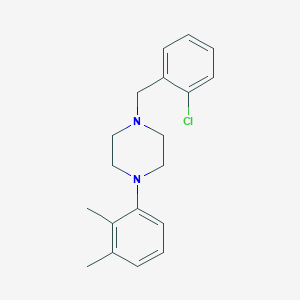
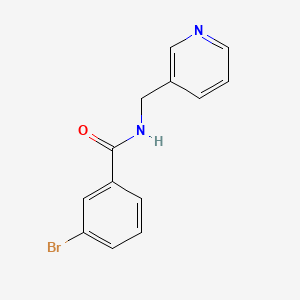
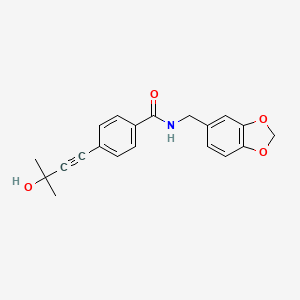
![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)
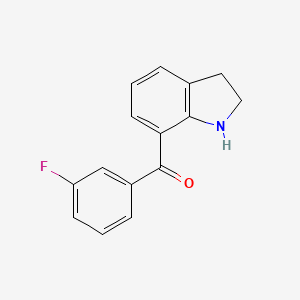
![N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753226.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![6',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)
